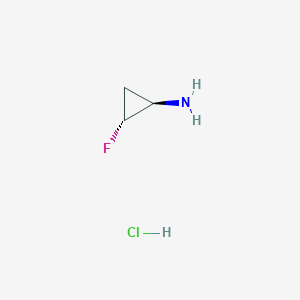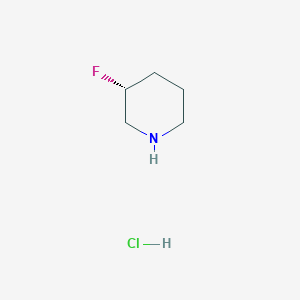![molecular formula C5H10N2 B1396186 Bicyclo[1.1.1]pentan-1,3-diamin CAS No. 148561-75-5](/img/structure/B1396186.png)
Bicyclo[1.1.1]pentan-1,3-diamin
Übersicht
Beschreibung
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane-1,3-diamine is a derivative of this compound.
Synthesis Analysis
Bicyclo[1.1.1]pentane (BCP) can mimic the para-substituted phenyl ring in biologically active compounds . Since then, bicyclo[1.1.1]pentanes have been playing an important role in chemistry . Synthesis and applications of BCPs are already covered in at least 9 recent reviews . The reaction proceeds by a nucleophilic substitution on a bench-stable precursor 1,3-diodobicyclo-[1.1.1]-pentane (DIBCP) .Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . Conferring various beneficial properties compared with their aromatic “parents,” BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Wissenschaftliche Forschungsanwendungen
Drug Design Bioisostere
Bicyclo[1.1.1]pentan-1,3-diamin (BCP) gewinnt zunehmend an Bedeutung als Bioisoster in der Arzneimittelentwicklung, da es die Möglichkeit bietet, Benzol-, tert-Butyl- und Alkin-Einheiten zu ersetzen. Diese Anwendung ist bedeutsam, weil BCP physikalisch-chemische Vorteile für Arzneimittelkandidaten vermitteln kann, was möglicherweise zur Entwicklung neuer Medikamente mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen führt .
Synthese von biologisch relevanten Zielmolekülen
Die Chemie der Verbindung ermöglicht einen breiten Substratscope und eine große Toleranz gegenüber funktionellen Gruppen, was bei der Synthese von BCP-Analoga von Peptiden, Nukleosiden und Pharmazeutika entscheidend ist. Diese Vielseitigkeit macht es zu einem wertvollen Werkzeug bei der Synthese komplexer biologischer Moleküle .
Sichtlicht-induzierte Synthese
BCP-Derivate werden mit Methoden synthetisiert, die sichtlicht-induzierte Prozesse beinhalten. Diese Methoden sind wichtig für die Herstellung von 1,3-disubstituierten BCP-Ketonen, einer Klasse von Bioisosteren mit para-substituierten aromatischen Ringen, die in der Literatur rar sind, aber potenzielle Anwendungen in verschiedenen Bereichen, einschließlich der pharmazeutischen Chemie, haben .
Großtechnische Synthese und Modifikationen
Es liegt auch ein Schwerpunkt auf der großtechnischen Synthese und Modifikation von BCP-Derivaten. Dies umfasst die Herstellung des BCP-Kerns im Kilogrammaßstab und anschließende Transformationen, um verschiedene BCP-Derivate zu erhalten. Diese Skalierbarkeit ist entscheidend für industrielle Anwendungen und die pharmazeutische Produktion .
Wirkmechanismus
Target of Action
Bicyclo[1.1.1]pentane-1,3-diamine (BCP) is a synthetic compound that has been used in various chemical reactions . .
Mode of Action
The mode of action of BCP is primarily through its chemical reactivity. It has been used in cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reactions . In these reactions, radicals derived from diazo esters perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . The BCP radicals then undergo cross-coupling with a corresponding Breslow intermediate radical to form a disubstituted BCP ketone .
Biochemical Pathways
Its derivatives, such as 1,3-disubstituted bcp ketones, can potentially interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The pharmacokinetics of BCP and its derivatives would depend on their specific chemical structures. For instance, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound containing a BCP core could be influenced by the nature and position of the substituents on the BCP core . .
Result of Action
The result of BCP’s action is primarily seen in the formation of new chemical compounds. For example, in the cooperative NHC and iridium dual-catalyzed three-component reaction, BCP is involved in the formation of disubstituted BCP ketones . These ketones can be used as intermediates in further chemical reactions.
Safety and Hazards
Zukünftige Richtungen
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings was a highly attractive prospect not only chemically but also from an intellectual property perspective . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Eigenschaften
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-4-1-5(7,2-4)3-4/h1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJEURIVBSWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate](/img/structure/B1396117.png)



![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)


![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
